molecular formula C10H11ClO B13716727 1-chloro-2-[(Z)-2-ethoxyethenyl]benzene

1-chloro-2-[(Z)-2-ethoxyethenyl]benzene

Cat. No.: B13716727
M. Wt: 182.64 g/mol
InChI Key: XYIKNWXBTFTORN-FPLPWBNLSA-N
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Description

1-Chloro-2-[(Z)-2-ethoxyethenyl]benzene is a halogenated aromatic compound featuring a benzene ring substituted with a chlorine atom at position 1 and a (Z)-configured 2-ethoxyethenyl group at position 2. The Z-stereochemistry of the ethenyl group introduces steric and electronic effects that influence its reactivity and physical properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly in reactions involving cross-coupling, hydrogenation, and electrophilic substitution .

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

1-chloro-2-[(Z)-2-ethoxyethenyl]benzene

InChI

InChI=1S/C10H11ClO/c1-2-12-8-7-9-5-3-4-6-10(9)11/h3-8H,2H2,1H3/b8-7-

InChI Key

XYIKNWXBTFTORN-FPLPWBNLSA-N

Isomeric SMILES

CCO/C=C\C1=CC=CC=C1Cl

Canonical SMILES

CCOC=CC1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-chloro-2-[(Z)-2-ethoxyethenyl]benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is treated with an alkyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.

Mechanism of Action

The mechanism of action of 1-chloro-2-[(Z)-2-ethoxyethenyl]benzene involves its interaction with various molecular targets. . The ethoxyethenyl group can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Reactivity Comparison

Compound Name Molecular Formula Key Substituents Reactivity Highlights Reference
1-Chloro-2-[(Z)-2-ethoxyethenyl]benzene C₁₀H₁₁ClO Cl, (Z)-ethoxyethenyl Z-configuration stabilizes π-conjugation
1-Chloro-2-(2-nitroethenyl)benzene C₈H₆ClNO₂ Cl, nitroethenyl High electrophilicity for nucleophilic attack
1-Chloro-2-(dichloromethyl)-3-fluorobenzene C₇H₄Cl₃F Cl, F, dichloromethyl Enhanced SNAr reactivity

Key Findings and Uniqueness

  • Stereochemical Influence : The (Z)-ethoxyethenyl group in the target compound provides distinct π-orbital alignment, affecting its UV-Vis absorption and catalytic hydrogenation behavior compared to E-isomers .
  • Substituent Effects : Electron-donating ethoxy groups moderate reactivity compared to nitro or trifluoromethyl analogues, making it suitable for milder reaction conditions .

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